molecular formula C17H16N4 B2564733 3,5-dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole CAS No. 13572-21-9

3,5-dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole

Cat. No.: B2564733
CAS No.: 13572-21-9
M. Wt: 276.343
InChI Key: WWVLYLOTMNISOE-VHEBQXMUSA-N
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Description

3,5-Dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole is a pyrazole-based compound featuring a diazenyl (N=N) substituent at the 4-position and methyl groups at the 3- and 5-positions. This compound has been extensively studied for its structural and electronic properties using techniques such as X-ray diffraction (XRD), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy . Its synthesis typically involves condensation reactions of hydrazine derivatives with ketones or aldehydes under acidic conditions, as demonstrated in studies using ethanol and acetic acid as solvents .

The compound exhibits a planar geometry due to conjugation between the pyrazole ring and the diazenyl group, as confirmed by density functional theory (DFT) calculations . Additionally, derivatives of this compound have shown antimicrobial, antioxidant, and neuroprotective activities .

Properties

IUPAC Name

(3,5-dimethyl-1-phenylpyrazol-4-yl)-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-13-17(19-18-15-9-5-3-6-10-15)14(2)21(20-13)16-11-7-4-8-12-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVLYLOTMNISOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with a diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Formation of Diazonium Salt: Aniline is treated with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3,5-dimethyl-1-phenylpyrazole in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated products.

Scientific Research Applications

Medicinal Chemistry

Biological Activities:
The pyrazole scaffold has been extensively studied for its diverse biological activities. Compounds containing the pyrazole nucleus, including 3,5-dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole, have shown promising results in various therapeutic areas:

  • Anticancer Activity: Research indicates that pyrazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, studies have demonstrated that certain pyrazole compounds can inhibit tumor growth in vivo and in vitro models .
  • Anti-inflammatory and Analgesic Effects: The compound has been reported to possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis. Its analgesic effects further enhance its therapeutic profile .
  • Antibacterial and Antifungal Properties: Pyrazole derivatives have shown effectiveness against a range of bacterial and fungal strains, suggesting their potential use in developing new antibiotics .

Case Study:
A study published in the Journal of Chemical and Pharmaceutical Research demonstrated the synthesis of new azopyrazoles, including derivatives of this compound. These derivatives exhibited enhanced antibacterial activity compared to their precursors, highlighting the importance of structural modifications in improving efficacy .

Agricultural Applications

Pesticidal Properties:
Research has indicated that pyrazole compounds can act as effective pesticides due to their ability to disrupt biological processes in pests. The compound's structure allows for interactions with specific enzymes or receptors in target organisms.

Case Study:
In a study focusing on agricultural applications, this compound was tested against common agricultural pests. Results showed a significant reduction in pest populations when treated with formulations containing this compound, demonstrating its potential as a biopesticide .

Materials Science

Nonlinear Optical Properties:
The compound exhibits notable nonlinear optical (NLO) properties, making it suitable for applications in photonic devices. The ability to manipulate light at the molecular level opens avenues for developing advanced materials for telecommunications and imaging technologies.

Case Study:
Research conducted on the photophysical properties of pyrazole derivatives revealed that this compound can be integrated into polymer matrices to enhance their optical characteristics. This integration leads to improved performance in devices such as lasers and optical switches .

Summary of Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer, anti-inflammatory, antibacterial effects
AgriculturalEffective as a biopesticide
Materials ScienceExhibits nonlinear optical properties

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 3,5-dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole and related pyrazole derivatives:

Compound Name Substituents/Modifications HOMO-LUMO Gap (eV) Biological Activity Key References
Target Compound 3,5-dimethyl, 4-(E-phenyldiazenyl) 4.2 Antimicrobial, antioxidant
3,5-Diphenyl-1H-pyrazole 3,5-diphenyl 4.5 Platelet antiaggregating, antihypertensive
(E)-3,5-Bis(trifluoromethyl)-4-(naphthyldiazenyl)-1H-pyrazole 3,5-CF₃, 4-naphthyldiazenyl 3.8 High thermal stability
3,5-Dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole 4-(p-tolyldiazenyl) 4.0 DNA-binding, photocleavage
3,5-Dimethyl-1-phenyl-4-(phenylselanyl)-1H-pyrazole 4-SePh substituent N/A Antidepressant, neuroprotective

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃ in ): Lower HOMO-LUMO gaps (3.8 eV vs. 4.2 eV in the target compound) enhance charge-transfer properties, making them suitable for optoelectronic applications.
  • Aromatic Substituents (e.g., tolyl, naphthyl): Improve π-π stacking interactions, as seen in DNA-binding studies .
  • Selenium Analogues : Replacement of the diazenyl group with a selanyl group (SePh) introduces neuroprotective effects via modulation of oxidative stress pathways .
Crystallographic and Spectroscopic Differences
  • XRD Analysis: The target compound crystallizes in a monoclinic system (space group P2₁/c) with a dihedral angle of 8.2° between the pyrazole and phenyl rings, whereas 3,5-diphenyl analogues exhibit greater planarity (dihedral angle: 5.1°) .
  • IR Spectroscopy : The diazenyl group in the target compound shows a characteristic C=N stretch at 1599 cm⁻¹, shifting to 1620 cm⁻¹ in CF₃-substituted derivatives due to increased electron withdrawal .

Biological Activity

3,5-Dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole, a member of the pyrazole family, exhibits diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11_{11}H12_{12}N2_2
  • Molecular Weight : 172.2264 g/mol
  • IUPAC Name : 3,5-dimethyl-1-phenylpyrazole
  • CAS Number : 1131-16-4

Biological Activities

Pyrazole derivatives, including the compound in focus, have been associated with various biological activities:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, celecoxib, a well-known pyrazole derivative, is widely used for its anti-inflammatory properties. Studies have shown that compounds with similar structures can exhibit comparable effects on COX inhibition and subsequent reduction in inflammatory markers .

2. Antioxidant Properties

The antioxidant activity of pyrazole compounds has been documented through various assays. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of phenolic groups in the structure enhances their ability to act as antioxidants .

3. Antimicrobial Activity

Several studies have reported the antimicrobial potential of pyrazole derivatives against a range of pathogens. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism often involves disruption of microbial cell membranes .

4. Anticancer Activity

Recent investigations have highlighted the anticancer properties of pyrazole derivatives. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is a key factor in its anticancer effects .

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their COX inhibition activity. The results indicated that certain modifications to the pyrazole ring significantly enhanced anti-inflammatory effects, suggesting that 3,5-dimethyl substitutions could be beneficial .

Case Study 2: Antioxidant Activity

In a study assessing the antioxidant potential of various pyrazoles, 3,5-dimethyl-1-phenylpyrazole exhibited significant radical scavenging activity in DPPH and ABTS assays. The study concluded that structural features such as methyl groups contribute positively to antioxidant capacity .

Research Findings

A comprehensive review of literature reveals that the biological activities of pyrazole derivatives are closely linked to their chemical structure:

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition
AntioxidantFree radical scavenging
AntimicrobialCell membrane disruption
AnticancerApoptosis induction

Q & A

Q. Crystallographic Methods :

  • XRD : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., mean C-C bond length = 0.005 Å, R factor = 0.050) .
  • Software : SHELXL for refinement and Mercury for visualization of hydrogen-bonding networks .

How are DFT calculations applied to analyze electronic and vibrational properties?

Advanced
Density Functional Theory (DFT) is used to:

  • HOMO-LUMO Analysis : Predict reactivity and charge transfer (e.g., HOMO localized on the pyrazole ring, LUMO on the diazenyl group) .
  • Vibrational Spectra : Simulate IR/Raman bands using B3LYP/6-31G(d) basis sets; compare with experimental data to validate assignments .
  • Geometric Optimization : Minimize energy to match crystallographic data (e.g., dihedral angles between aromatic rings) .

How can researchers resolve contradictions in crystallographic data during refinement?

Advanced
Common issues and solutions:

  • Twinning : Use SHELXL’s TWIN command to model overlapping lattices .
  • Disorder : Apply PART instructions to refine split positions .
  • Validation Tools : Check with PLATON or checkCIF for symmetry and topology errors .
  • Cross-Verification : Compare results from multiple software (e.g., Olex2 vs. SHELX) to ensure consistency .

What methodologies are used to study structure-activity relationships (SAR) for antimicrobial activity?

Advanced
Experimental Design :

  • Synthesis : Vary substituents on the phenyldiazenyl group (e.g., chloro, nitro, methoxy) .
  • Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using serial dilution methods.

Q. Key Findings :

CompoundSubstituentMIC (µg/mL) E. coliMIC (µg/mL) S. aureus
224-chlorophenyl12.56.25
243,4-dichlorophenyl25.012.5
Table 1: Antibacterial activity of derivatives

Q. Advanced

  • Graph-Set Analysis : Classify hydrogen bonds (e.g., R22(8)R_2^2(8) motifs) using Etter’s rules to identify recurring patterns .
  • Mercury Tools : Visualize and quantify interactions (e.g., N-H···O bond distances of 2.8–3.0 Å) .
  • Thermal Ellipsoids : Assess displacement parameters to distinguish static disorder from dynamic motion .

What advanced strategies optimize synthetic yields and purity for derivatives?

Q. Advanced

  • Solvent Screening : Use ethanol/acetic acid mixtures to improve diazenyl coupling efficiency (>90% yield) .
  • Microwave Assistance : Reduce reaction time from hours to minutes while maintaining purity .
  • Chromatography : Employ gradient elution (hexane/ethyl acetate) to separate regioisomers .

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